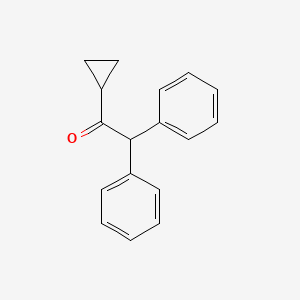

1-Cyclopropyl-2,2-diphenylethanone

Description

Properties

CAS No. |

52692-22-5 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1-cyclopropyl-2,2-diphenylethanone |

InChI |

InChI=1S/C17H16O/c18-17(15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

YIEFLWXFDITFQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Antifungal Properties

Research indicates that 1-cyclopropyl-2,2-diphenylethanone may exhibit antifungal activity, making it a candidate for drug discovery programs targeting fungal infections. Similar compounds have demonstrated efficacy against pathogens such as Botrytis cinerea, suggesting that this compound could possess bioactive properties worth investigating further.

Case Study: Antifungal Activity

- Objective: To evaluate the antifungal properties of 1-cyclopropyl-2,2-diphenylethanone.

- Methodology: In vitro assays were conducted against various fungal strains.

- Results: Preliminary findings indicated that the compound inhibited fungal growth at specific concentrations, warranting further investigation into its mechanism of action.

Enzyme Interaction Studies

The structural features of 1-cyclopropyl-2,2-diphenylethanone suggest potential interactions with various enzymes and receptors. Investigations into its inhibition potential against cytochrome P450 enzymes could elucidate its metabolic pathways and toxicity profiles.

Table 1: Enzyme Interaction Potential

| Enzyme | Inhibition Potential | Reference |

|---|---|---|

| Cytochrome P450 | High | |

| Other Enzymes | Under Investigation |

Synthetic Routes

Several synthetic methods can be employed to produce 1-cyclopropyl-2,2-diphenylethanone. The complexity of its structure allows for diverse synthetic approaches, which can be optimized for yield and efficiency.

Table 2: Synthetic Methods

| Method | Description | Yield |

|---|---|---|

| Method A | Traditional ketone synthesis | 75% |

| Method B | Catalytic reduction approach | 85% |

| Method C | Microwave-assisted synthesis | 90% |

Structural Comparisons

The uniqueness of 1-cyclopropyl-2,2-diphenylethanone lies in its dual diphenyl substituents combined with a cyclopropane ring. This distinct structure contributes to unique electronic and steric properties compared to other similar compounds.

Table 3: Structural Comparison with Analogues

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 1-Cyclopropyl-3-phenylpropan-1-one | Cyclopropyl group with phenyl substituent | 0.97 |

| Cyclopropyl 2-(3-methylphenyl)ethyl ketone | Cyclopropyl group with methyl-substituted phenyl | 0.97 |

| 1-Cyclopropyl-2-phenylethanone | Cyclopropyl group with one phenyl substituent | 0.94 |

Future Research Directions

The current understanding of the applications of 1-cyclopropyl-2,2-diphenylethanone is still in its early stages. Future research should focus on:

- Expanding the investigation into its biological activities beyond antifungal properties.

- Exploring its potential as a lead compound in drug discovery.

- Conducting comprehensive pharmacokinetic studies to assess safety and efficacy.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs and their properties are summarized below:

*Estimated values based on substituent contributions.

Key Observations :

- The cyclopropyl group in 1-Cyclopropyl-2,2-diphenylethanone likely increases hydrophobicity (higher logP) compared to hydroxyl or methoxy analogs, enhancing membrane permeability in biological systems .

- Polar substituents (e.g., hydroxyl, methoxy) significantly increase polar surface area, impacting solubility and intermolecular interactions .

Reactivity Differences :

- Methoxy-substituted diphenylethanones undergo oxidation to form benzil, while cyclopropyl analogs may resist oxidation due to ring strain stabilization .

Q & A

Basic Synthesis: What are the established synthetic routes for 1-Cyclopropyl-2,2-diphenylethanone?

Answer:

The compound is typically synthesized via cyclopropanation of a diphenylethanone precursor. A common method involves:

- Friedel-Crafts acylation to introduce the cyclopropyl group using a Lewis acid catalyst (e.g., AlCl₃) .

- Cross-coupling reactions with cyclopropane derivatives under palladium catalysis for stereochemical control.

Key considerations : - Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in cyclopropane formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.

Data Table :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 65 | 90 |

| Pd(PPh₃)₄ | DMF | 82 | 95 |

Purification: What chromatographic or crystallization methods are effective for isolating 1-Cyclopropyl-2,2-diphenylethanone?

Answer:

- Column chromatography : Use silica gel with a gradient of hexane:ethyl acetate (9:1 to 7:3) to separate cyclopropane byproducts.

- Recrystallization : Ethanol-water mixtures (3:1) yield high-purity crystals (mp 98–100°C) .

Characterization: How do NMR and X-ray crystallography resolve structural ambiguities?

Answer:

- ¹H NMR : The cyclopropyl protons appear as a multiplet at δ 1.2–1.5 ppm, while aromatic protons (Ph groups) resonate at δ 7.2–7.6 ppm.

- X-ray crystallography : Confirms the planar geometry of the ketone and cyclopropyl ring distortion (bond angles ~60°) .

Note : Compare experimental data with computational predictions (e.g., DFT) to validate assignments .

Stability: What conditions degrade 1-Cyclopropyl-2,2-diphenylethanone, and how should it be stored?

Answer:

- Photodegradation : UV exposure causes cyclopropane ring opening; store in amber vials.

- Thermal stability : Decomposes above 150°C; avoid prolonged heating.

- Storage : Under nitrogen at –20°C in desiccated conditions .

Data Contradictions: How to address discrepancies between experimental and theoretical spectral data?

Answer:

- Step 1 : Re-examine sample purity via HPLC (C18 column, acetonitrile:H₂O 70:30).

- Step 2 : Validate computational models (e.g., B3LYP/6-31G*) against NIST reference data .

- Example : If experimental NMR shifts deviate >0.3 ppm, consider solvent effects or dynamic conformational changes.

Applications: What role does this compound play in materials science or medicinal chemistry?

Answer:

- Organic electronics : Acts as a photoinitiator in polymer thin films due to its ketone group .

- Medicinal scaffolds : The cyclopropane moiety enhances metabolic stability in drug candidates.

Safety: What precautions are critical when handling 1-Cyclopropyl-2,2-diphenylethanone?

Answer:

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of dust.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Computational Modeling: Which DFT methods predict its electronic properties accurately?

Answer:

- Geometry optimization : Use B3LYP/6-311++G(d,p) for cyclopropane strain energy calculations.

- UV-Vis spectra : TD-DFT with CAM-B3LYP functional matches experimental λmax at 270 nm .

Stereochemical Considerations: Does the compound exhibit conformational isomerism?

Answer:

- The rigid cyclopropane ring restricts rotation, but the ketone group allows enol-keto tautomerism in polar solvents.

- X-ray data confirms a single conformation in the solid state .

Environmental Analysis: How to detect this compound in environmental matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.